4,5-Diaminophthalonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

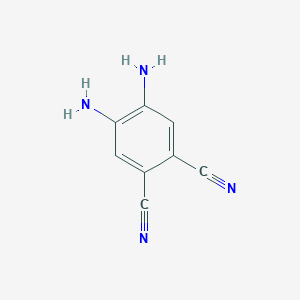

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-diaminobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKAZQYWUDIFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350279 | |

| Record name | 4,5-Diaminophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129365-93-1 | |

| Record name | 4,5-Diaminophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIAMINO-1,2- BENZENEDICARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4,5-Diaminophthalonitrile (CAS: 129365-93-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,5-Diaminophthalonitrile, a versatile chemical intermediate. It covers its physicochemical properties, synthesis, applications, and safety information, with a focus on its role in the synthesis of phthalocyanines.

Chemical Identity and Properties

This compound, with the CAS number 129365-93-1, is an aromatic organic compound.[1][2][3][4][5] It is also known by its synonyms, including 1,2-Diamino-4,5-dicyanobenzene and 4,5-Diaminobenzene-1,2-dicarbonitrile.[2][3][6] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 129365-93-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₆N₄ | [2][5][6] |

| Molecular Weight | 158.16 g/mol | [2][5][6] |

| Appearance | White to brown powder or crystals | [6] |

| Melting Point | 270-276 °C | [2][5] |

| Purity | >98.0% (HPLC) | [6] |

| SMILES String | Nc1cc(C#N)c(cc1N)C#N | [2][5] |

| InChI Key | PCKAZQYWUDIFQM-UHFFFAOYSA-N | [2][5] |

Synthesis

A computational study has investigated the reaction mechanism for the formation of this compound from 4,5-dibromo-1,2-diaminobenzene and copper cyanide, suggesting a two-step process with activated complexes.[7]

The precursor, 4,5-Dichlorophthalonitrile, can be synthesized from 4,5-dichlorophthalic acid.[6] The general transformation involves the conversion of the carboxylic acid groups to amides, followed by dehydration to form the nitriles.[6]

Applications in Synthesis

The primary application of this compound is as a key building block in the synthesis of substituted phthalocyanines.[6] Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications in materials science, including as dyes, pigments, and in photodynamic therapy. The amino groups on the this compound backbone provide reactive sites for further functionalization, allowing for the synthesis of a diverse library of phthalocyanine (B1677752) derivatives with tailored properties.

The general workflow for the synthesis of a metal-containing phthalocyanine from a phthalonitrile (B49051) precursor is depicted in the following diagram.

References

- 1. This compound(129365-93-1) 1H NMR [m.chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 129365-93-1 [chemicalbook.com]

- 4. Cytotoxic Drimane-Type Sesquiterpenes from Co-Culture of the Marine-Derived Fungi Aspergillus carneus KMM 4638 and Beauveria felina (=Isaria felina) KMM 4639 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 95 129365-93-1 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide to 4,5-Diaminophthalonitrile: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diaminophthalonitrile, a key aromatic intermediate, is gaining significant attention in the fields of materials science and medicinal chemistry. Its unique structure, featuring a benzene (B151609) ring substituted with two adjacent amino groups and two adjacent nitrile groups, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, most notably phthalocyanines. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, with its appearance ranging from white to brown crystalline powder.[1][2][3][4] It is an air-sensitive compound and should be stored under an inert atmosphere.[4]

Core Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆N₄ | [3] |

| Molecular Weight | 158.16 g/mol | |

| Melting Point | 270-276 °C | [2] |

| Boiling Point | 511.5±50.0 °C (Predicted) | [5] |

| Appearance | White to Brown powder to crystal | [1][2][3] |

| Purity | >98.0% (HPLC) | [3] |

Solubility

While comprehensive quantitative solubility data is limited, this compound is known to be soluble in some organic solvents. Its solubility in acetonitrile (B52724) is noted in the context of UV-Vis spectroscopy.[5] The solubility of structurally similar phthalonitriles suggests it is likely more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

Synthesis and Purification

A key synthetic route to this compound involves the reduction of 4,5-dinitrophthalonitrile.

Experimental Protocol: Synthesis from 4,5-Dinitrophthalonitrile

Reaction: Reduction of 4,5-dinitrophthalonitrile to this compound.

Reagents and Solvents:

-

4,5-Dinitrophthalonitrile

-

Reducing agent (e.g., tin(II) chloride, sodium dithionite, or catalytic hydrogenation)

-

Solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Acid or base for pH adjustment (depending on the reducing agent)

Procedure (General Outline):

-

Dissolve or suspend 4,5-dinitrophthalonitrile in a suitable solvent in a reaction vessel.

-

Add the reducing agent portion-wise or as a solution, while monitoring the reaction temperature.

-

Stir the reaction mixture at a controlled temperature for a specified duration until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction and neutralize the mixture if necessary.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

Purification

Purification of this compound is crucial for its use in subsequent applications. Recrystallization and column chromatography are common methods.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, toluene, or a mixture of solvents).[6]

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography Protocol:

-

Prepare a silica (B1680970) gel column using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): A ¹H NMR spectrum in DMSO-d₆ is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino groups and the electron-withdrawing nitrile groups. The amine protons will likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the nitrile carbons. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The nitrile carbons typically appear in the region of 110-125 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound provides valuable information about its functional groups. Key expected absorption bands include:

-

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

-

C≡N stretching: A sharp absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile group.

-

C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1250-1360 cm⁻¹ region.

Applications in Drug Development

The primary application of this compound in drug development lies in its role as a precursor for the synthesis of substituted phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds with unique photophysical and chemical properties that make them attractive for various therapeutic and diagnostic applications.

Phthalocyanines for Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells. Phthalocyanines derived from this compound can be designed to have strong absorption in the near-infrared (NIR) region, allowing for deeper tissue penetration of light. The amino groups of this compound provide convenient handles for further functionalization to improve water solubility, tumor targeting, and overall efficacy of the resulting phthalocyanine-based photosensitizers.

References

An In-depth Technical Guide to 4,5-Diaminophthalonitrile (C8H6N4) for Researchers and Drug Development Professionals

An Introduction to a Versatile Precursor in Chemical Synthesis

4,5-Diaminophthalonitrile, with the chemical formula C8H6N4, is a significant organic intermediate, primarily recognized as a key building block in the synthesis of phthalocyanines. Its molecular structure, featuring an aromatic ring substituted with two adjacent cyano groups and two adjacent amino groups, provides a reactive platform for the construction of complex macrocyclic compounds. This guide offers a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on providing researchers, scientists, and drug development professionals with detailed technical information.

Molecular Structure and Properties

This compound is a solid, appearing as a white to brown powder or crystalline substance.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C8H6N4 | [2][3] |

| Molecular Weight | 158.16 g/mol | [2][3] |

| CAS Number | 129365-93-1 | [2][3] |

| Melting Point | 270-276 °C | [2][3] |

| Appearance | White to Brown powder to crystal | [1][2] |

| Purity | >98.0% (HPLC) | [1] |

| SMILES String | Nc1cc(C#N)c(cc1N)C#N | [2][3] |

| InChI Key | PCKAZQYWUDIFQM-UHFFFAOYSA-N | [2][3] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. While specific experimental spectra are proprietary to chemical suppliers, typical spectral data and their interpretations are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the two amino groups. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the electron-donating amino groups and the electron-withdrawing cyano groups. The amino protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the cyano carbons, and the carbons bearing the amino groups, providing a complete carbon framework of the molecule.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

N-H stretching: Bands in the region of 3500-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

-

C≡N stretching: A sharp absorption band in the range of 2260-2220 cm⁻¹ characteristic of the nitrile group.[4]

-

C=C stretching: Aromatic ring vibrations would appear in the 1600-1450 cm⁻¹ region.

-

C-N stretching: Bands associated with the carbon-nitrogen bonds of the amino groups.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern would likely involve the loss of small molecules such as HCN, NH3, or cyano radicals, providing further structural information.

Experimental Protocols

Synthesis of this compound

Hypothetical Synthesis Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

Synthesis of Metallophthalocyanines from this compound

A primary application of this compound is in the synthesis of metallophthalocyanines. The following is a generalized experimental protocol for this cyclotetramerization reaction.

Experimental Protocol: Synthesis of a Zinc(II) Phthalocyanine Derivative

-

Reactants:

-

This compound (4 equivalents)

-

A metal salt, e.g., Zinc(II) acetate (B1210297) (1 equivalent)

-

A high-boiling point solvent, e.g., N,N-dimethylformamide (DMF) or quinoline

-

A catalytic amount of a strong, non-nucleophilic base, e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound, the zinc(II) salt, and the solvent.

-

Add a catalytic amount of DBU to the mixture.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by the appearance of a deeply colored solution (typically blue or green for phthalocyanines).

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the crude product by pouring the reaction mixture into a large volume of a non-polar solvent (e.g., methanol (B129727) or water).

-

Collect the solid product by vacuum filtration and wash it extensively with water, methanol, and other organic solvents to remove unreacted starting materials and impurities.

-

Further purification can be achieved by column chromatography or sublimation.

-

Experimental Workflow for Metallophthalocyanine Synthesis:

Caption: General experimental workflow for metallophthalocyanine synthesis.

Applications in Research and Development

While the primary documented application of this compound is in the synthesis of phthalocyanines for materials science, its structural motifs suggest potential in drug development. The diaminopyrimidine scaffold, which can be conceptually derived from this compound, is a known pharmacophore in many kinase inhibitors.

Logical Relationship for Potential Drug Discovery Application:

Caption: Logical workflow for utilizing the this compound scaffold in drug discovery.

The amino groups of this compound offer handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening against various biological targets. The development of derivatives could lead to novel therapeutic agents, particularly in the area of oncology where kinase inhibitors play a crucial role.[5][6]

References

- 1. This compound | 129365-93-1 [chemicalbook.com]

- 2. This compound 95 129365-93-1 [sigmaaldrich.com]

- 3. This compound 95 129365-93-1 [sigmaaldrich.com]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Diaminophthalonitrile: Properties, Synthesis, and Applications in Phthalocyanine-Based Photosensitizers

This technical guide provides a comprehensive overview of 4,5-diaminophthalonitrile, a key chemical intermediate for researchers, scientists, and professionals in drug development. The guide details its synonyms and alternative names, physicochemical properties, and its pivotal role as a precursor in the synthesis of phthalocyanines for therapeutic applications, particularly in photodynamic therapy (PDT).

Nomenclature and Identification

This compound is known by several alternative names and identifiers, which are crucial for accurate literature and database searches.

| Identifier Type | Value | Citation |

| IUPAC Name | 4,5-diaminobenzene-1,2-dicarbonitrile | [1][2] |

| CAS Number | 129365-93-1 | [1][2] |

| Molecular Formula | C₈H₆N₄ | [1] |

| Molecular Weight | 158.16 g/mol | [1] |

| Synonyms | 1,2-Diamino-4,5-dicyanobenzene | [1] |

| 1,2-Diaminobenzene-4,5-dicarbonitrile | [1] | |

| 4,5-Diaminobenzene-1,2-dicarbonitrile | [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Citation |

| Appearance | White to brown powder/crystal | [1] |

| Melting Point | 270-276 °C | [1] |

| Boiling Point (Predicted) | 511.5 ± 50.0 °C | [1] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in polar solvents | |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

Role in the Synthesis of Phthalocyanines for Photodynamic Therapy

This compound is a critical building block in the synthesis of substituted phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds that can chelate metal ions and are extensively investigated as photosensitizers in photodynamic therapy (PDT) for cancer.[1][3] In PDT, a photosensitizer is administered and accumulates in tumor tissue. Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the production of reactive oxygen species (ROS) that induce localized cell death.[1][4]

The amino groups on the this compound molecule provide sites for further chemical modification, allowing for the synthesis of phthalocyanine (B1677752) derivatives with improved solubility, tumor targeting, and photophysical properties.[5]

Experimental Protocols

General Protocol for the Synthesis of a Zinc Phthalocyanine Derivative

This protocol describes a general method for the synthesis of a zinc phthalocyanine derivative from this compound.

Materials:

-

This compound

-

Zinc acetate (B1210297) (Zn(OAc)₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Argon or Nitrogen gas

Procedure:

-

A mixture of this compound (4 molar equivalents) and zinc acetate (1 molar equivalent) is suspended in 1-pentanol in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of DBU is added to the suspension.

-

The reaction mixture is heated to reflux under an inert atmosphere (argon or nitrogen) for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After cooling to room temperature, the dark green precipitate is collected by filtration.

-

The crude product is washed extensively with methanol to remove unreacted starting materials and byproducts.

-

The resulting zinc phthalocyanine derivative is dried under vacuum.[6]

In Vitro Cytotoxicity Assessment using MTT Assay

The following is a standard protocol to evaluate the cytotoxic effects of a synthesized phthalocyanine derivative on cancer cells.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized phthalocyanine derivative

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The cell culture medium is replaced with fresh medium containing various concentrations of the phthalocyanine derivative. A control group with no compound is also included.

-

The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

For photodynamic activity assessment, a parallel set of plates is irradiated with light at the absorption maximum of the phthalocyanine for a defined duration.

-

Following incubation (and irradiation), the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to the untreated control cells.[7][8]

Signaling Pathways in Phthalocyanine-Mediated Photodynamic Therapy

While this compound itself is a precursor, the resulting phthalocyanine photosensitizers induce cell death in cancer cells through specific signaling pathways upon light activation. A primary mechanism is the induction of apoptosis (programmed cell death).

Caption: Apoptotic pathway induced by phthalocyanine-based PDT.

Upon light activation, the phthalocyanine photosensitizer generates reactive oxygen species (ROS).[1][4] These ROS can damage mitochondria, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[9] This promotes the release of cytochrome c from the mitochondria into the cytoplasm.[10] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[9]

Experimental and Therapeutic Workflow

The following diagram illustrates the logical workflow from the precursor, this compound, to the potential therapeutic application of the synthesized phthalocyanine.

Caption: Workflow from precursor to therapeutic application.

This workflow begins with the synthesis of a phthalocyanine derivative from this compound, followed by its purification and structural characterization. The biological activity is then assessed in vitro through cytotoxicity and mechanistic assays. Promising candidates can then be further investigated for their potential in photodynamic therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamscience.com [benthamscience.com]

- 4. Cell Death Pathways and Phthalocyanine as an Efficient Agent for Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phthalocyanine 4 photodynamic therapy-induced apoptosis of mouse L5178Y-R cells results from a delayed but extensive release of cytochrome c from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,2-Diamino-4,5-dicyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis methods for 1,2-diamino-4,5-dicyanobenzene, also known as 4,5-diaminophthalonitrile. This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, including phthalocyanines and other functional materials. This document outlines two principal synthetic pathways, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication.

Core Synthesis Methodologies

The synthesis of 1,2-diamino-4,5-dicyanobenzene can be effectively achieved through two main strategies: the reduction of 4,5-dinitrophthalonitrile and the nucleophilic aromatic substitution of 4,5-dichlorophthalonitrile (B145054).

Method 1: Reduction of 4,5-Dinitrophthalonitrile

This is a widely employed method that involves the reduction of the two nitro groups of the starting material to amino groups. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in an acidic medium.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4,5-dinitrophthalonitrile in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and concentrated hydrochloric acid.

-

Addition of Reducing Agent: To this suspension, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise. The molar ratio of SnCl₂ to the dinitro compound is typically in the range of 6:1 to 10:1.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, often in the form of a tin complex, will precipitate. Filter the precipitate and wash it with a small amount of cold ethanol.

-

Liberation of the Free Amine: To liberate the free diamine, treat the tin complex with a base, such as a concentrated aqueous solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, until the pH is strongly alkaline. This will precipitate tin salts, which can be removed by filtration.

-

Purification: Extract the free 1,2-diamino-4,5-dicyanobenzene from the aqueous solution with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to obtain the final product as a crystalline solid.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 4,5-Dinitrophthalonitrile |

| Reagents | Tin(II) chloride dihydrate, Hydrochloric acid |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2 - 6 hours |

| Typical Yield | 70 - 90% |

| Purity | >95% after recrystallization |

Logical Workflow:

Method 2: Nucleophilic Aromatic Substitution of 4,5-Dichlorophthalonitrile

This method involves the displacement of the two chloro substituents on the aromatic ring with amino groups using an ammonia (B1221849) source under elevated temperature and pressure.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave or a sealed tube, place 4,5-dichlorophthalonitrile and a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Ammonia Source: Add a source of ammonia, which can be aqueous ammonia, a solution of ammonia in an organic solvent, or a reagent that generates ammonia in situ.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature typically ranging from 120 to 180 °C. The reaction is carried out under the autogenous pressure generated at this temperature. Maintain the reaction for several hours to ensure complete substitution.

-

Work-up and Isolation: After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure. Pour the reaction mixture into water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration and wash it thoroughly with water to remove any residual solvent and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone, to yield pure 1,2-diamino-4,5-dicyanobenzene.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 4,5-Dichlorophthalonitrile |

| Reagents | Ammonia (aqueous or in organic solvent) |

| Solvent | DMF or DMSO |

| Reaction Temperature | 120 - 180 °C |

| Reaction Time | 6 - 24 hours |

| Typical Yield | 60 - 80% |

| Purity | >95% after recrystallization |

Logical Workflow:

Alternative Synthesis Route

An alternative, though less commonly detailed in readily available literature, involves a multi-step synthesis starting from 1,2-diaminobenzene. This method is reported to be a four-step process, though specific experimental details are not widely accessible.[1] The presumed pathway involves the introduction of the two cyano groups onto the diaminobenzene backbone.

Conclusion

The synthesis of 1,2-diamino-4,5-dicyanobenzene is most reliably achieved through the reduction of 4,5-dinitrophthalonitrile or the amination of 4,5-dichlorophthalonitrile. Both methods provide good to excellent yields of the desired product. The choice of method may depend on the availability and cost of the starting materials, as well as the scale of the synthesis. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.

References

Spectroscopic Profile of 4,5-Diaminophthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4,5-Diaminophthalonitrile, a key intermediate in the synthesis of various functional materials, including phthalocyanines. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for these characterization techniques.

Spectroscopic Data Summary

The structural characterization of this compound is confirmed through various spectroscopic methods. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.94 | s | 2H | Ar-H |

| 4.67 | s | 4H | -NH ₂ |

Solvent: DMSO-d₆

¹³C NMR Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | N-H stretching (amine) |

| Data not available | - | C≡N stretching (nitrile) |

| Data not available | - | Aromatic C-H stretching |

| Data not available | - | Aromatic C=C stretching |

| Data not available | - | N-H bending (amine) |

Note: Specific peak positions from experimental data are not currently available in the public literature. The assignments are based on characteristic functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| λmax (nm) | Solvent |

| 325 | Acetonitrile |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on the concentration.

-

Relaxation Delay: 1-5 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent such as acetonitrile.

-

Perform serial dilutions to obtain a solution with an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

-

Spectrometer: Double-beam UV-Vis spectrophotometer.

-

Scan Range: Typically 200-800 nm.

-

Blank: Use the same solvent (acetonitrile) as the blank reference.

-

Cuvette: Use a 1 cm path length quartz cuvette.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to this compound.

Synthesis of Metal Phthalocyanines from this compound

This workflow outlines the general synthetic route for the preparation of metal phthalocyanines, which are complex macrocyclic compounds with wide applications in materials science and medicine. This compound serves as a crucial precursor in this process.

Caption: General synthesis workflow for metal phthalocyanines.

Spectroscopic Characterization Workflow

This diagram illustrates the logical flow of spectroscopic analysis to confirm the identity and purity of synthesized this compound.

Caption: Workflow for spectroscopic characterization.

An In-depth Technical Guide to the Solubility and Stability of 4,5-Diaminophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 4,5-Diaminophthalonitrile. This document is intended to be a valuable resource for researchers and professionals involved in the handling, formulation, and analysis of this compound.

Introduction

This compound is a chemical intermediate of significant interest, particularly in the synthesis of phthalocyanines and other macrocyclic compounds. Its utility in various research and development applications, including materials science and medicinal chemistry, necessitates a thorough understanding of its physicochemical properties. Key among these are its solubility in various solvent systems and its stability under different environmental conditions. This guide aims to consolidate the current knowledge on these aspects to facilitate its effective use and to provide standardized protocols for its analysis.

Solubility Profile of this compound

Currently, there is a notable lack of specific quantitative solubility data for this compound in the peer-reviewed literature. However, based on the general solubility characteristics of its parent compound, phthalonitrile, and related aromatic diamines, a qualitative solubility profile can be inferred. Phthalonitrile exhibits good solubility in many common organic solvents but is sparingly soluble in water. The presence of two amino groups in this compound is expected to increase its polarity and potential for hydrogen bonding, which may slightly enhance its solubility in polar protic solvents compared to the parent phthalonitrile.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (B52724) (ACN) | Soluble to Highly Soluble | Phthalonitriles generally show good solubility in these solvents. The polar nature of the amino and nitrile groups should facilitate dissolution.[1][2] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | The amino groups can engage in hydrogen bonding with protic solvents, promoting solubility. However, the aromatic backbone may limit high solubility.[1] |

| Nonpolar Aprotic | Toluene, Hexane | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Aqueous | Water | Sparingly Soluble | While the amino groups can form hydrogen bonds with water, the hydrophobic nature of the benzene (B151609) ring and the nitrile groups will likely limit aqueous solubility.[1][3] |

Stability of this compound

Table 2: Potential Stability Considerations for this compound

| Condition | Potential Degradation Pathway | Expected Outcome |

| Exposure to Air/Light | Oxidation of the amino groups | Formation of colored impurities, potential for polymerization. |

| Strong Acidic Conditions | Hydrolysis of nitrile groups | Formation of corresponding amides and carboxylic acids. |

| Strong Basic Conditions | Hydrolysis of nitrile groups | Formation of corresponding carboxylates. |

| Elevated Temperature | General acceleration of degradation | Increased rate of oxidation and hydrolysis. |

It is recommended to store this compound in a cool, dark place under an inert atmosphere to minimize degradation.

Experimental Protocols

The following are detailed methodologies for the determination of solubility and stability of this compound, adapted from standard laboratory procedures for similar compounds.

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Immediately filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE or nylon) to remove any undissolved solid.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)

-

Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and store at room temperature.

-

Photostability: Expose the stock solution to a controlled light source (e.g., a photostability chamber) for a defined period.

-

Thermal Degradation: Incubate the solid compound and a solution at an elevated temperature (e.g., 80 °C).

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products. A mass spectrometer (LC-MS) can be used for the identification of the degradation products.[4][5]

-

-

Data Evaluation:

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for the determination of solubility.

References

In-Depth Technical Guide to the Thermal Properties of 4,5-Diaminophthalonitrile

This technical guide provides a comprehensive overview of the thermal properties of 4,5-Diaminophthalonitrile, with a focus on its melting point and thermal decomposition. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Core Thermal Properties

This compound is a solid, crystalline organic compound. Its thermal stability is a critical parameter for its application in the synthesis of various materials, including phthalocyanines.

Data Presentation

| Thermal Property | Value | Source |

| Melting Point | 264 °C | [1][2][3] |

| 270-276 °C | ||

| Decomposition Temperature | Not explicitly reported in the literature |

Experimental Protocols

The following are generalized experimental protocols for determining the thermal properties of a solid organic compound like this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum crucibles and lids

-

Microbalance (accurate to ±0.01 mg)

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum crucible.

-

Encapsulation: Hermetically seal the crucible with a lid.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 300 °C).

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Determination of Decomposition by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pans (e.g., alumina (B75360) or platinum)

-

Microbalance (integral to the TGA)

-

Gas supply (inert, e.g., Nitrogen; or reactive, e.g., Air)

Procedure:

-

Sample Preparation: Place 5-10 mg of this compound into the TGA sample pan.

-

Instrument Setup:

-

Position the sample pan in the TGA furnace.

-

Select the desired atmosphere (e.g., nitrogen or air) and set the flow rate (typically 20-100 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 or 20 °C/min).

-

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is the temperature at which significant weight loss begins.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

References

An In-depth Technical Guide to 4,5-Diaminophthalonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diaminophthalonitrile is a key aromatic diamine building block utilized in the synthesis of a variety of heterocyclic compounds, particularly as a precursor to functional dyes and polymers. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, detailed experimental protocols for its preparation, and its applications in materials science and medicinal chemistry. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, with the chemical formula C₈H₆N₄, is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring an aromatic ring substituted with two adjacent cyano groups and two adjacent amino groups, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. Notably, it is a crucial component in the preparation of pyrazine-2,3-dicarbonitriles and in the formation of peripherally substituted phthalocyanines, which have applications as advanced materials.

Discovery and Historical Context

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 129365-93-1 | [1] |

| Molecular Formula | C₈H₆N₄ | [1] |

| Molecular Weight | 158.16 g/mol | |

| Appearance | White to brown powder/crystal | |

| Melting Point | 270-276 °C | |

| λmax | 325 nm (in CH₃CN) | [1] |

| Assay | >95% |

Synthesis of this compound

The primary and most logical synthetic route to this compound is through the nucleophilic aromatic substitution of 4,5-dichlorophthalonitrile (B145054) with ammonia (B1221849). This reaction replaces the two chlorine atoms with amino groups.

Synthesis of the Precursor: 4,5-Dichlorophthalonitrile

A common method for the preparation of 4,5-dichlorophthalonitrile starts from 4,5-dichlorophthalic acid and involves a multi-step process.

Experimental Protocol: Synthesis of 4,5-Dichlorophthalonitrile [4]

-

Formation of 4,5-Dichlorophthalic Anhydride (B1165640): 4,5-Dichlorophthalic acid (4.7 g, 20 mmol) is refluxed in acetic anhydride (15-20 mL) at 140 °C for 3 hours. After cooling, the crystalline product is filtered, washed with ether, and dried to yield 4,5-dichlorophthalic anhydride. (Yield: 2.82 g, 65%).[4]

-

Formation of 4,5-Dichlorophthalamide: 4,5-Dichlorophthalic anhydride (2.17 g, 10 mmol) is refluxed with formamide (B127407) (4 mL) at 160 °C for 3 hours. The hot reaction mixture is poured into a larger flask, cooled, and treated with 25% ammonia solution (50 mL) with stirring for 24 hours, followed by another addition of 25% ammonia solution (20 mL) and stirring for an additional 24 hours. The product is filtered, washed with distilled water and ether, and dried to give 4,5-dichlorophthalamide. (Yield: 1.93 g, 83%).[4]

-

Dehydration to 4,5-Dichlorophthalonitrile: 4,5-Dichlorophthalamide (1.165 g, 5 mmol) is dissolved in DMF (10 mL). Phosphorus oxychloride (POCl₃, 7 mL) is added dropwise in an ice bath over 1 hour. The reaction is continued for 5 hours in the ice bath. The reaction solution is then poured into ice water to crystallize the product. The solid is filtered, washed with distilled water, and dried to afford pure 4,5-dichlorophthalonitrile. (Yield: 0.69 g, 70%).[4]

Quantitative Data for 4,5-Dichlorophthalonitrile Synthesis

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 4,5-Dichlorophthalic acid | Acetic anhydride | 4,5-Dichlorophthalic anhydride | 65 |

| 2 | 4,5-Dichlorophthalic anhydride | Formamide, Ammonia solution | 4,5-Dichlorophthalamide | 83 |

| 3 | 4,5-Dichlorophthalamide | POCl₃, DMF | 4,5-Dichlorophthalonitrile | 70 |

Synthesis Workflow for 4,5-Dichlorophthalonitrile

Nucleophilic Substitution to form this compound

While a specific, detailed experimental protocol for the direct synthesis of this compound from 4,5-dichlorophthalonitrile is not explicitly detailed in the readily available literature, the synthesis of analogous compounds provides a strong basis for a proposed methodology. The reaction of 4,5-dichlorophthalonitrile with hexanethiol to form 4,5-dihexylthiophthalonitrile proceeds in high yield in DMSO with potassium carbonate as a base.[3] A similar approach using ammonia as the nucleophile is the most probable route.

Proposed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a pressure vessel, 4,5-dichlorophthalonitrile is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

-

Ammonolysis: The solution is saturated with ammonia gas, and a base such as potassium carbonate may be added to facilitate the reaction. The vessel is sealed and heated to a temperature typically ranging from 100 to 150 °C. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Workup and Purification: After cooling, the reaction mixture is poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel.

Logical Workflow for the Synthesis of this compound

Applications in Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds.

Synthesis of Substituted Pyrazines

It serves as a starting material for the preparation of 5,6-disubstituted pyrazine-2,3-dicarbonitriles. For example, the reaction with benzil (B1666583) in a suitable solvent yields 5,6-diphenylpyrazine-2,3-dicarbonitrile.[1]

Precursor to Octaaminophthalocyanines

As a diamino-substituted phthalonitrile (B49051), it is a key building block for the synthesis of 2,3,9,10,16,17,23,24-octaaminophthalocyanines. These compounds are of interest for their potential applications in materials science due to the reactive peripheral amino groups that can be further functionalized.

Signaling Pathway for Phthalocyanine (B1677752) Formation

Conclusion

This compound is a significant, albeit challenging to synthesize, intermediate in organic chemistry. Its primary route of synthesis via the ammonolysis of 4,5-dichlorophthalonitrile provides access to a versatile building block for the construction of complex heterocyclic systems. Further research into optimizing its synthesis and exploring its utility in the development of novel functional materials and potential pharmaceutical agents is warranted. The detailed protocols and data presented in this guide aim to support researchers in these endeavors.

References

- 1. This compound | 129365-93-1 [chemicalbook.com]

- 2. US2174568A - 4,5-dichloro-phthalonitrile and process of making it - Google Patents [patents.google.com]

- 3. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

Theoretical and Computational Perspectives on 4,5-Diaminophthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diaminophthalonitrile is a versatile organic intermediate that holds significant promise in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. Its unique structure, featuring adjacent amine and nitrile functional groups on a benzene (B151609) ring, makes it a valuable precursor for the construction of complex molecular architectures, including pyrazine-2,3-dicarbonitrile (B77751) derivatives, which have shown potential as kinase inhibitors and anticancer agents. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound, alongside available experimental data and its relevance in drug development.

Physicochemical and Spectroscopic Properties

This compound presents as a white to brown crystalline powder. A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆N₄ | [1][2] |

| Molecular Weight | 158.16 g/mol | [1][2] |

| Melting Point | 264 °C (decomposes) | [1] |

| Appearance | White to brown powder/crystal | [3] |

| CAS Number | 129365-93-1 |[1][2] |

Table 2: Spectroscopic Data for this compound

| Technique | Wavelength/Wavenumber | Solvent/Medium | Reference |

|---|---|---|---|

| UV-Vis (λmax) | 325 nm | Acetonitrile | [1] |

| FT-IR (CN stretch) | ~2230 cm⁻¹ | KBr Pellet (Expected) |[4] |

Synthesis and Reaction Mechanisms

Generalized Synthetic Protocol:

-

Cyanation: 1,2-dibromo-4,5-dinitrobenzene (B1640907) is reacted with a cyanide salt, such as copper(I) cyanide, in a suitable high-boiling polar aprotic solvent like DMF or DMSO. The reaction is typically heated to facilitate the displacement of the bromide ions with cyanide groups.

-

Reduction: The resulting 4,5-dinitrophthalonitrile is then subjected to reduction to convert the two nitro groups into amino groups. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation using a palladium catalyst.

-

Purification: The final product, this compound, is isolated and purified using standard techniques such as recrystallization or column chromatography.

Computational Modeling and Theoretical Studies

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like this compound. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are key parameters derived from these calculations, providing insights into the molecule's electron-donating and accepting capabilities, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

While specific DFT calculations for this compound are not extensively reported, the methodology for such a study is well-established.

Computational Methodology:

A typical computational study would involve the following steps:

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized to its lowest energy conformation using a DFT method, commonly with the B3LYP functional and a basis set such as 6-31G(d,p).

-

Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides a theoretical FT-IR spectrum.

-

Electronic Properties Calculation: The HOMO and LUMO energies are calculated from the optimized geometry. The energy gap is then determined by the difference between the LUMO and HOMO energies.

Table 3: Theoretical Computational Parameters (Illustrative)

| Parameter | Description | Typical Calculation Method |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | DFT (e.g., B3LYP/6-31G(d,p)) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | E(LUMO) - E(HOMO) |

Applications in Drug Development

The primary interest in this compound for drug development lies in its role as a precursor to pyrazine-2,3-dicarbonitrile derivatives. These derivatives have been investigated for their potential as anticancer agents, particularly as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to disrupt the signaling cascades that promote tumor growth and survival.

Synthesis of Pyrazine-2,3-dicarbonitrile Derivatives and their Role as Kinase Inhibitors

The synthesis of 5,6-diaminopyrazine-2,3-dicarbonitrile (B1308424) from this compound is a key step. This can be achieved through a condensation reaction with a 1,2-dicarbonyl compound. The resulting pyrazine (B50134) core can then be further functionalized to generate a library of compounds for screening against various kinase targets. For instance, derivatives of pyrazino[2,3-b]pyrazine (B13399560) have been investigated as inhibitors of mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation.[5] Additionally, other pyrazine-based compounds have been developed as inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer cell signaling.[6]

dot

Caption: Synthesis of pyrazine-2,3-dicarbonitrile derivatives and their inhibitory action on kinase signaling pathways.

Experimental and Computational Workflow

A typical workflow for the investigation of this compound and its derivatives involves a combination of synthesis, characterization, and computational modeling.

dot

Caption: A generalized workflow for the synthesis, characterization, and computational analysis of this compound.

Conclusion

This compound is a key building block with significant potential, particularly in the development of novel therapeutic agents. While detailed experimental protocols for its synthesis and comprehensive spectroscopic and computational data are not widely published, its utility as a precursor for biologically active pyrazine-2,3-dicarbonitrile derivatives is evident. Further research focusing on the optimization of its synthesis and a more thorough characterization of its properties will undoubtedly accelerate its application in drug discovery and materials science. The combination of synthetic chemistry, spectroscopic analysis, and computational modeling provides a powerful approach to unlocking the full potential of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 95 129365-93-1 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Health and Safety of 4,5-Diaminophthalonitrile

For researchers, scientists, and drug development professionals, a thorough understanding of the health and safety aspects of chemical compounds is paramount. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency responses related to 4,5-Diaminophthalonitrile (CAS No. 129365-93-1).

Chemical Identification and Physical Properties

This compound is a solid organic compound, appearing as a white to brown powder or crystal.[1][2][3] It is recognized by several synonyms, including 1,2-Diamino-4,5-dicyanobenzene and 4,5-Diaminobenzene-1,2-dicarbonitrile.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₄ | [3] |

| Molecular Weight | 158.16 g/mol | [3] |

| CAS Number | 129365-93-1 | [3] |

| Appearance | White to Brown powder to crystal | [1][2][3] |

| Melting Point | 264 - 276 °C | [1][2] |

| Boiling Point (Predicted) | 511.5 ± 50.0 °C | [1][4] |

| Density (Predicted) | 1.35 - 1.4 ± 0.1 g/cm³ | [1][5] |

| Flash Point | Not applicable / 263.2 ± 30.1 °C | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.

GHS Pictogram:

Signal Word: Danger

GHS Hazard Statements: [5]

| Code | Statement |

| H301 | Toxic if swallowed |

| H311 / H312 | Toxic/Harmful in contact with skin |

| H331 / H332 | Toxic/Harmful if inhaled |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Target Organs: Respiratory system.[2]

Safe Handling and Storage

Due to its toxicity, strict adherence to safety protocols is essential when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Use only outdoors or in a well-ventilated area.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a protective suit or lab coat.[7]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[8]

Handling Procedures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Take off immediately all contaminated clothing and wash it before reuse.

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.

-

Store locked up.[5]

-

Recommended storage is under an inert gas (nitrogen or argon) at 2–8 °C or in a cool, dark place (<15°C).[1]

-

The compound is noted to be air-sensitive.

Emergency Procedures

First-Aid Measures:

-

General Advice: Move the victim to fresh air. Call a poison center or doctor immediately for treatment advice.[9] Show the safety data sheet to the medical professional.[10]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration.[9]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[9][11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][11]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards Arising from the Chemical: Hazardous combustion products may include carbon oxides and nitrogen oxides.[10]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[10][12]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment to prevent contact with skin and eyes and to avoid inhalation of dust. Evacuate personnel to a safe area.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[10]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] Waste material should be disposed of by a licensed waste disposal contractor.

Experimental Protocols

While specific toxicological studies for this compound were not found in the public domain, the following are generalized experimental protocols based on OECD guidelines for assessing skin and eye irritation, which are indicated hazards for this compound.

Representative Protocol for In Vitro Skin Irritation Test (OECD 439):

-

Test System: A reconstructed human epidermis (RhE) model is used.

-

Procedure: a. A small amount of the test chemical (or a solution) is applied topically to the RhE tissue surface. b. The tissue is incubated for a defined period (e.g., 60 minutes). c. The test chemical is removed by rinsing. d. The tissue is incubated for a post-exposure period (e.g., 42 hours).

-

Endpoint Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTT assay).

-

Classification: A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.

Representative Protocol for In Vitro Eye Irritation Test (OECD 492):

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model is used.

-

Procedure: a. The test chemical is applied to the surface of the RhCE tissue. b. The tissue is incubated for a specific duration (e.g., 30 minutes for liquids, 6 hours for solids). c. The chemical is rinsed off.

-

Endpoint Measurement: Tissue viability is determined, typically via an MTT assay.

-

Classification: If the remaining cell viability is below a defined threshold (e.g., 60%), the chemical is classified as an eye irritant.

This guide is intended to provide essential health and safety information for this compound. It is not exhaustive and should be used in conjunction with a formal risk assessment and the most current Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and handle this chemical with the utmost care.

References

- 1. This compound CAS#: 129365-93-1 [chemicalbook.com]

- 2. This compound, 95% | 129365-93-1 | www.ottokemi.com [ottokemi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 129365-93-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. trimaco.com [trimaco.com]

- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. cdp.dhs.gov [cdp.dhs.gov]

In-depth Technical Guide to Commercially Available 4,5-Diaminophthalonitrile and its Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available 4,5-Diaminophthalonitrile, a key building block in the synthesis of various functional materials and pharmaceutical intermediates. The document details available purity grades, methods for purification, and analytical protocols for quality assessment, designed to assist researchers in sourcing and utilizing this compound with confidence.

Commercial Availability and Purity

This compound (CAS No. 129365-93-1), also known as 1,2-diamino-4,5-dicyanobenzene, is available from several chemical suppliers. The purity of the commercially available product typically ranges from 95% to over 98%, with High-Performance Liquid Chromatography (HPLC) being the most common analytical technique for purity assessment. The appearance of the compound is generally a white to brown powder or crystalline solid.

A summary of representative commercial offerings is presented in the table below. It is important to note that purity grades and available quantities may vary between suppliers and batches. Researchers should always refer to the supplier's certificate of analysis (CoA) for specific lot information.

| Supplier | Stated Purity | Analytical Method | Appearance |

| TCI America | >98.0% | HPLC | White to Brown powder to crystal |

| Synthonix, Inc. | 96% | Not Specified | Not Specified |

| Lab Pro Inc. | Min. 98.0% | HPLC | Very Pale Yellow Solid |

| Sigma-Aldrich | 95% | Not Specified | Solid |

| CymitQuimica | >98.0%[1] | HPLC[1] | White to Brown powder to crystal[1] |

Synthesis and Purification

While specific proprietary synthesis methods are not always disclosed by commercial suppliers, the scientific literature provides insight into the preparation and purification of this compound. A common synthetic route involves the manipulation of diaminomaleonitrile.

A generalized workflow for the synthesis and purification of this compound is illustrated in the diagram below.

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Recrystallization for Purification

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility characteristics of the compound and its impurities. For aromatic amines like this compound, a solvent system is chosen where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

General Recrystallization Procedure:

-

Solvent Selection: While specific solvent systems for this compound are not extensively reported in readily available literature, common solvents for recrystallizing aromatic amines include ethanol, methanol, water, or mixtures such as ethanol/water or acetone/water. The ideal solvent or solvent pair should be determined experimentally.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum to remove residual solvent.

Analytical Methods for Purity Assessment

The purity of commercially available this compound is predominantly determined by HPLC. Other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are used for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of aromatic amines, reversed-phase HPLC is commonly employed.

Illustrative HPLC Method Parameters:

While a specific, validated HPLC method for this compound is not publicly available from all suppliers, a general method for the analysis of aromatic amines can be adapted. The following table outlines typical parameters that could serve as a starting point for method development.

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2] |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Detector | UV-Vis detector, monitoring at a wavelength where the compound has significant absorbance (e.g., around 325 nm in acetonitrile).[3] |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

The workflow for a typical HPLC purity analysis is depicted below.

Caption: Standard workflow for HPLC-based purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy